4-((2-Fluorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Description
4-((2-Fluorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative of 1,2,4-triazole-3-thiol, characterized by a fluorinated benzylidene group at the N-4 position and a 4-fluorophenyl substituent at the C-5 position of the triazole ring. The compound’s structure combines the electron-withdrawing effects of fluorine atoms with the aromatic π-system of the benzylidene and phenyl groups, which may enhance its biological activity, stability, and binding affinity to molecular targets .
Synthesis typically involves the condensation of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol with 2-fluorobenzaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid), followed by purification via crystallization or chromatography .
Properties
CAS No. |
675188-42-8 |
|---|---|
Molecular Formula |
C15H10F2N4S |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-4-[(E)-(2-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10F2N4S/c16-12-7-5-10(6-8-12)14-19-20-15(22)21(14)18-9-11-3-1-2-4-13(11)17/h1-9H,(H,20,22)/b18-9+ |
InChI Key |
UBFDXJWGXUZQBB-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Biological Activity
The compound 4-((2-Fluorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 350.77 g/mol. The structure features a triazole ring substituted with fluorobenzyl and fluorophenyl groups, which are believed to enhance its biological activity through electronic effects and steric interactions.
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, a study evaluating various triazole derivatives found that certain compounds demonstrated effective antibacterial and antifungal activities against multiple strains. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from to , suggesting potent activity against pathogens such as Staphylococcus aureus and Candida albicans .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 10 | Antibacterial |
| Compound B | 25 | Antifungal |
| This compound | 15 | Antibacterial |
Cytotoxicity and Antitumor Activity
In vitro studies have shown that This compound exhibits cytotoxic effects on various cancer cell lines. For example, it demonstrated an IC50 value of against the MDA-MB-231 breast cancer cell line . This suggests that while the compound is cytotoxic to cancer cells, it maintains low toxicity towards normal cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 98.08 |
| PC3 | >100 |
The mechanism by which this compound exerts its biological effects appears to involve interaction with biological macromolecules through hydrogen bonding and π-π stacking interactions due to the presence of heteroatoms in its structure . The fluorine substituents may enhance lipophilicity and cellular uptake, contributing to its efficacy.
Study on Antitumor Activity
A notable study investigated the antitumor activity of various triazole derivatives, including This compound . The results indicated that the compound significantly inhibited tumor growth in xenograft models when administered at specific dosages .
Structure-Activity Relationship (SAR)
Further research into the structure-activity relationship revealed that modifications in the substituent groups on the triazole ring could lead to enhanced biological activity. For instance, increasing the electron-withdrawing capacity of substituents improved antimicrobial efficacy .
Chemical Reactions Analysis
Nucleophilic Substitution at Thiol Group
The thiol group (-SH) participates in alkylation and acylation reactions:
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Methyl iodide, NaOH (rt, 6 hr) | 3-(Methylthio)-4-((2-fluorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole | 82% | |
| Acylation | Acetyl chloride, pyridine (0°C, 2 hr) | 3-(Acetylthio)-4-((2-fluorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole | 76% |
These reactions proceed via deprotonation of the thiol group (-SH → -S⁻), followed by nucleophilic attack on electrophilic reagents. Steric hindrance from the fluorophenyl group slightly reduces reactivity compared to non-fluorinated analogs.
Oxidation of Thiol Group
The thiol group oxidizes to disulfides under mild conditions:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Atmospheric O₂ | DMSO, 24 hr | Bis(4-((2-fluorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)disulfide | 68% | |
| H₂O₂ | Ethanol, 50°C, 3 hr | Same disulfide | 92% |
Disulfide formation is critical for modulating biological activity, as dimerization reduces thiol-mediated toxicity while retaining target affinity.
Condensation Reactions
The imine (C=N) group undergoes reversible condensation:
The reversibility of the imine bond allows dynamic combinatorial chemistry approaches for drug discovery.
Cycloaddition Reactions
The triazole ring participates in Huisgen 1,3-dipolar cycloaddition:
| Dipolarophile | Conditions | Product | Outcome | Reference |
|---|---|---|---|---|
| Phenylacetylene | Cu(I) catalyst, 80°C | 1,2,3-Triazole-linked hybrid | Enhanced anticancer activity | |
| Ethyl propiolate | Microwave, 120°C | Functionalized triazole-carboxylate | Improved solubility |
These reactions exploit the triazole’s aromaticity and electronic configuration for regioselective bond formation.
Coordination with Metal Ions
The thiol and imine groups act as ligands for transition metals:
| Metal Salt | Conditions | Complex Structure | Application | Reference |
|---|---|---|---|---|
| Cu(II) chloride | Ethanol, rt | Octahedral Cu(II) complex with S,N,O-donor sites | Catalytic oxidation | |
| Zn(II) acetate | Methanol, 60°C | Tetrahedral Zn(II) complex | Antibacterial enhancement |
Metal coordination alters redox properties and stabilizes the compound against enzymatic degradation.
Biological Interactions
The compound inhibits bacterial dihydrofolate reductase (DHFR) via:
-
Hydrogen bonding between thiol and His311/His345 residues.
textKey binding metrics (from molecular docking): - Binding energy: -8.2 kcal/mol - Inhibition constant (Ki): 1.2 μM - Interacting residues: HIS311, HIS345, PHE237, THR313 [6]
Comparative Reactivity Table
A comparison with structurally similar compounds reveals fluorine’s electronic effects:
| Compound | Thiol pKa | Imine Stability (ΔG, kcal/mol) | DHFR Inhibition (IC₅₀) |
|---|---|---|---|
| 4-((2-Fluorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | 7.8 | -4.2 | 1.5 μM |
| Non-fluorinated analog | 8.3 | -3.6 | 3.8 μM |
| 4-Chloro derivative | 7.5 | -4.5 | 2.1 μM |
Fluorine’s electron-withdrawing effect lowers thiol pKa and stabilizes the imine bond, enhancing biological activity .
Comparison with Similar Compounds
Table 1: Substituent-Driven Activity of Selected Triazole Derivatives
- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃, -F): Nitro and trifluoromethyl groups enhance antibacterial potency but may reduce solubility.
- Electron-Donating Groups (e.g., -OCH₃, -N(CH₂CH₃)₂): Methoxy and dimethylamino groups improve solubility and metal-chelation capacity, as seen in anticancer metal complexes .
Pharmacological Activities
Antibacterial and Antifungal Activity
- The nitro-substituted analog in exhibits potent activity against S. aureus (MIC = 0.132 mM), surpassing ampicillin . The target compound’s fluorine substituents may offer broader-spectrum activity due to enhanced bioavailability.
- Triazole-thiol derivatives with chloro and methylthio groups (e.g., 5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol) show moderate-to-significant inhibition of bacterial and fungal growth .
Anticancer Potential
- Metal complexes of triazole Schiff bases (e.g., with thiophene or furan substituents) demonstrate moderate-to-significant inhibition of cancer cell lines (MCF-7, Hep-G2) . The target compound’s fluorinated structure may synergize with metal ions for enhanced anticancer activity.
Corrosion Inhibition
- Triazole-thiols like 5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol act as mixed-type corrosion inhibitors, with efficiency linked to aromatic and sulfur-containing groups . Fluorine’s electronegativity could further improve adsorption on metal surfaces.
Physicochemical Properties
- Lipophilicity: Fluorine’s hydrophobicity (logP ~1.5–2.0) may increase the target compound’s membrane permeability compared to hydrophilic analogs (e.g., -NO₂ or -OH derivatives).
- Stability: Schiff bases with electron-withdrawing groups (e.g., -F, -CF₃) exhibit greater hydrolytic and thermal stability than electron-donating analogs .
Q & A
Q. What are the standard synthetic routes for preparing 4-((2-fluorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol?
The compound is typically synthesized via a three-component Mannich reaction or S-alkylation of precursor triazole-thiol derivatives. For example:
- Mannich reaction : Reacting 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol with 2-fluorobenzaldehyde under acidic conditions (e.g., acetic acid) to form the Schiff base.
- S-Alkylation : Using alkyl halides or benzyl halides to modify the thiol group, followed by purification via silica gel column chromatography (eluent: hexane/ethyl acetate mixtures, 75:25 v/v). Yields range from 64% to 86%, depending on substituents and reaction optimization .
Q. How is the structural purity of this compound validated experimentally?
Key characterization methods include:
- NMR spectroscopy : H and C NMR confirm the presence of the 2-fluorobenzylidene group (δ ~8.5–9.0 ppm for the imine proton) and the 4-fluorophenyl moiety (δ ~7.0–7.5 ppm).
- IR spectroscopy : Absorbance peaks at ~2550 cm (S-H stretch) and ~1600 cm (C=N stretch).
- High-resolution mass spectrometry (HR-MS) : Molecular ion peaks ([M+H]) matching the theoretical mass (e.g., m/z ~342–345 for derivatives in ).
- Melting point analysis : Used to assess crystallinity and purity .
Q. What are the standard protocols for evaluating acute toxicity in preclinical studies?
Acute toxicity is assessed via:
- In vivo LD determination : Administering escalating doses intragastrically to rodents (e.g., mice) and observing mortality over 14 days. The compound classifies under K.K. Sidorov’s Toxicity Class IV (low toxicity, LD > 1000 mg/kg) based on structural analogs .
- In silico QSAR models : Computational tools like ProTox-II predict toxicity endpoints (e.g., hepatotoxicity) using molecular descriptors. Cross-validation with experimental LD improves reliability .
Advanced Research Questions
Q. How do structural modifications influence the antiradical and antimicrobial activities of this compound?
- Antiradical activity : Substituents like 2-hydroxybenzylidene significantly enhance DPPH radical scavenging (78–80% inhibition at 1×10 M), while electron-withdrawing groups (e.g., nitro) reduce activity. The thiophene-2-ylmethyl group also modulates lipophilicity and radical interaction .
- Antimicrobial activity : The 4-fluorobenzylidene moiety confers antifungal activity comparable to fluconazole (MIC ~2 µg/mL against Candida albicans). Substituting with nitro or methoxy groups improves Gram-positive bacterial inhibition (e.g., Staphylococcus aureus MIC ~4 µg/mL) .
Q. What methodological strategies resolve discrepancies between in silico predictions and experimental toxicity data?
- Cross-validation : Use multiple QSAR models (e.g., TOPKAT, ADMET Predictor) to compare predicted LD values. For triazole-thiol derivatives, correlation coefficients (R) >0.85 indicate high reliability.
- Mechanistic studies : Pair computational predictions with in vivo histopathology (e.g., liver/kidney damage assessment) to identify false positives/negatives. For example, QSAR may underestimate hepatotoxicity due to unaccounted metabolic pathways .
Q. How can reaction conditions be optimized to improve synthetic yields and scalability?
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes and increases yields by 15–20% compared to conventional heating.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance Schiff base formation, while ethanol/water mixtures reduce byproducts during crystallization.
- Catalysis : Use of p-toluenesulfonic acid (PTSA) accelerates imine formation, achieving >90% conversion in 2 hours .
Q. What experimental designs are critical for assessing structure-activity relationships (SAR) in triazole-thiol derivatives?
- Systematic substitution : Synthesize analogs with varied substituents (e.g., halogen, nitro, methoxy) on the benzylidene and phenyl rings.
- Dose-response assays : Test compounds across a concentration gradient (e.g., 0.1–100 µM) in biological assays (e.g., MIC for antimicrobials, IC for cytotoxicity).
- Molecular docking : Validate SAR by modeling interactions with target enzymes (e.g., cytochrome P450 for toxicity, lanosterol demethylase for antifungal activity) .
Data Contradiction Analysis
Q. How should researchers address conflicting data on toxicity and bioactivity across studies?
- Source validation : Prioritize studies using standardized protocols (e.g., OECD guidelines for toxicity testing) over non-peer-reviewed data.
- Meta-analysis : Pool data from multiple studies (e.g., LD values from in vivo assays) to calculate weighted averages and identify outliers.
- Replication : Independently reproduce key findings (e.g., antimicrobial activity) under controlled conditions to confirm reproducibility .
Tables of Key Findings
Q. Table 1. Synthetic Yields and Characterization Data for Selected Derivatives
| Derivative Substituent | Yield (%) | Melting Point (°C) | Key NMR Shift (δ, ppm) |
|---|---|---|---|
| 2-Fluorobenzylidene (Target) | 64 | 160–162 | 8.75 (s, 1H, CH=N) |
| 4-Fluorobenzylidene | 72 | 155–157 | 8.82 (s, 1H, CH=N) |
| 3-Trifluoromethoxybenzylidene | 75 | 170–172 | 8.90 (s, 1H, CH=N) |
| Data from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
